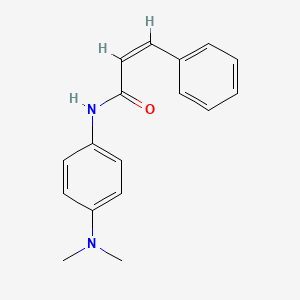

(Z)-N-(4-(Dimethylamino)phenyl)-3-phenylacrylamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide is an organic compound known for its unique structural properties and applications in various fields of scientific research. This compound features a conjugated system that includes a dimethylamino group and a phenylacrylamide moiety, making it a subject of interest in the study of organic electronics, photochemistry, and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide is used as a building block for the synthesis of more complex organic molecules. Its conjugated system makes it valuable in the study of organic electronics and photochemistry .

Biology

The compound has applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its structural properties allow it to act as a probe in various biochemical assays.

Medicine

In medicinal chemistry, (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide is investigated for its potential therapeutic properties. It has been studied for its role in inhibiting certain enzymes and as a potential candidate for drug development .

Industry

Industrially, the compound is used in the production of dyes and pigments due to its chromophoric properties. It is also employed in the development of sensors and other analytical tools.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with phenylacrylamide under specific conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde and amide react in the presence of a base such as piperidine or pyridine, often in an ethanol solvent . The reaction is usually carried out at room temperature and monitored until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are typically used to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or amines replace the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Halogenated or aminated derivatives.

Wirkmechanismus

The mechanism of action of (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of target proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide: Known for its conjugated system and applications in organic electronics.

(Z)-N-(4-(dimethylamino)phenyl)-3-phenylprop-2-enamide: Similar structure but with different substituents, leading to varied reactivity and applications.

(Z)-N-(4-(dimethylamino)phenyl)-3-phenylpropenamide: Another related compound with distinct properties and uses.

Uniqueness

(Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide stands out due to its specific structural features, such as the conjugated system and the presence of the dimethylamino group. These characteristics make it particularly useful in the study of photochemical properties and as a probe in biochemical assays.

Biologische Aktivität

(Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure features a conjugated system that enhances its ability to participate in electron transfer reactions, making it valuable in biochemical assays and studies involving protein-ligand interactions. The dimethylamino group contributes to its solubility and reactivity, influencing its biological interactions.

The mechanism of action for (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide primarily involves:

- Protein Interaction : The compound can modulate the activity of target proteins through electron transfer reactions facilitated by its conjugated system.

- Enzyme Inhibition : It has been investigated for its role in inhibiting specific enzymes, which is crucial for therapeutic applications in diseases like cancer .

Anticancer Activity

Research has demonstrated that (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide exhibits notable anticancer properties. A study involving various acrylamide derivatives showed that compounds similar to this one displayed selective cytotoxicity against cancer cell lines, including breast cancer cells. The selectivity was reported to be up to 500-fold over healthy cells, with some compounds achieving low GI50 values (< 1 nM) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 0.00803 | 500 |

| Compound B | A-549 (Lung Cancer) | 0.0095 | 450 |

| (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide | TBD | TBD |

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, it has shown promise as an inhibitor of phosphodiesterase (PDE), which is relevant for Alzheimer's disease treatment. Its antioxidant activities were noted alongside its inhibitory effects, suggesting a multifunctional role in therapeutic applications .

Case Studies and Research Findings

- Study on QSAR Models : A quantitative structure-activity relationship (QSAR) model developed for related compounds indicated that structural modifications could enhance selectivity and potency against cancerous cell lines. This model helps predict the biological activity based on chemical structure .

- Cytotoxicity Assessments : In a comparative study, several acrylamide derivatives were screened for cytotoxic effects against various cancer cell lines. Results indicated that modifications to the aryl groups significantly influenced the anticancer activity, with some derivatives exhibiting IC50 values in the nanomolar range .

- Mechanistic Insights : Molecular docking studies have provided insights into how (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide interacts with target proteins at the molecular level, revealing potential binding sites and interaction dynamics that facilitate its biological effects .

Future Directions

Research into (Z)-N-(4-(dimethylamino)phenyl)-3-phenylacrylamide continues to evolve, with ongoing investigations focused on:

- Optimizing Derivatives : Modifying the structure to enhance selectivity and potency against specific cancer types.

- Exploring Additional Applications : Investigating other potential therapeutic uses beyond cancer treatment, such as neuroprotection or antimicrobial activity.

Eigenschaften

IUPAC Name |

(Z)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,18,20)/b13-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFZPKIWMRETSQ-JYRVWZFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)/C=C\C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.